4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-(5-hydroxy-3-thiophen-2-ylpentyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S2/c1-13(20)14-4-6-16(7-5-14)24(21,22)18-10-8-15(9-11-19)17-3-2-12-23-17/h2-7,12,15,18-19H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENBFFHAIHJATA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(CCO)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Benzenesulfonamide Group: This step can be achieved through the reaction of a suitable amine with benzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be essential to maintain the reaction conditions required for each step.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide can undergo various chemical reactions:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of this compound is its antimicrobial properties. Recent studies have focused on its efficacy against various bacterial strains, particularly those exhibiting multidrug resistance.
Case Study: Antimicrobial Efficacy
A study evaluated the effectiveness of 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Streptococcus pneumoniae | 16 |
These results indicate that while the compound shows promise against certain Gram-positive bacteria, resistance was noted in others, necessitating further research into alternative formulations or combination therapies .
Anti-inflammatory Properties
The sulfonamide moiety in this compound suggests potential anti-inflammatory effects. Research has indicated that compounds with similar structures can inhibit cyclooxygenase enzymes, leading to reduced inflammation.
Case Study: Inhibition of COX Enzymes
A related compound, valdecoxib (4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide), has been shown to selectively inhibit COX-2 enzymes, which are involved in inflammatory processes. This suggests that this compound may exhibit similar properties, warranting further investigation into its potential as an anti-inflammatory agent .
Pharmacokinetics and Toxicological Assessments
Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.
Pharmacokinetic Studies
Pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME) are essential to evaluate the drug's behavior in biological systems. In silico studies using tools like Swiss ADME can provide insights into these parameters based on the compound's chemical structure.
Toxicological Assessment
A comprehensive toxicological study investigated the carcinogenic potential of this compound using animal models. The findings suggested no significant increase in tumor incidence; however, some adverse effects on liver function were observed at high doses . This highlights the importance of conducting thorough safety evaluations before clinical application.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural uniqueness lies in its 5-hydroxy-3-(thiophen-2-yl)pentyl side chain. Key comparisons with related sulfonamide-thiophene hybrids include:
Key Observations :
- Thiophene Positioning : The thiophene-2-yl group is conserved across analogs, suggesting its critical role in π-π stacking or hydrophobic interactions with biological targets .
- Chain Length and Polarity : The hydroxy-pentyl chain in the target compound may improve solubility and reduce metabolic clearance compared to shorter-chain analogs (e.g., compound 5) .
Computational and Analytical Insights
- Multiwfn Analysis : Electron localization function (ELF) studies would highlight charge distribution differences between the acetyl group (electron-deficient) and hydroxy-pentyl chain (electron-rich) .
- ORTEP-3 Crystallography : Structural comparisons with compound 3 could reveal conformational flexibility in the pentyl chain, influencing target binding .
Biological Activity
4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a benzenesulfonamide moiety linked to a thiophene ring and an acetylated pentyl chain. Its structural characteristics contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H17NO3S |
| Molecular Weight | 293.36 g/mol |
| IUPAC Name | This compound |
The mechanism of action for this compound is not fully elucidated. However, it is believed to inhibit specific enzymes involved in cancer cell proliferation and inflammation pathways. This inhibition can lead to decreased cell viability and induction of apoptosis in cancer cells, as well as reduced inflammatory responses.
Anti-inflammatory Activity
Research has shown that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, some benzenesulfonamides have been reported to inhibit carrageenan-induced rat-paw edema by over 90% at certain concentrations, indicating their potential use in treating inflammatory conditions .
Antimicrobial Activity
Antimicrobial assays have demonstrated that derivatives of benzenesulfonamides possess varying degrees of activity against different bacterial strains. For example, compounds related to this class showed Minimum Inhibitory Concentrations (MICs) ranging from 6.28 mg/mL to 6.72 mg/mL against pathogens like E. coli and S. aureus .
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| E. coli | 6.72 |
| S. aureus | 6.63 |
| P. aeruginosa | 6.67 |
| S. typhi | 6.45 |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies that assess its cytotoxic effects on cancer cell lines. Notably, it has been suggested that the compound may inhibit tumor-associated carbonic anhydrases (hCA IX and hCA XII), which are implicated in cancer progression . Inhibition constants (Ki values) observed were as low as 43 nM, indicating potent activity against these targets .
Case Studies
- Case Study on Anti-inflammatory Effects : A study evaluated the anti-inflammatory properties of several benzenesulfonamide derivatives, including those structurally related to this compound. Results indicated significant reduction in paw edema in animal models, suggesting therapeutic potential in inflammatory diseases .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of sulfonamide derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The study found that certain compounds exhibited strong bactericidal effects with MIC values comparable to standard antibiotics .
Q & A
Q. What are the recommended synthetic routes and characterization methods for 4-acetyl-N-(5-hydroxy-3-(thiophen-2-yl)pentyl)benzenesulfonamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the benzenesulfonyl chloride intermediate with the hydroxyl- and thiophen-containing pentylamine derivative. Key steps include:
- Protection/deprotection strategies for the hydroxyl group to prevent unwanted side reactions.
- Characterization via -NMR, -NMR, and IR spectroscopy to confirm functional groups (e.g., acetyl, sulfonamide) and structural integrity.
- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation .
Reference synthetic protocols for analogous sulfonamides suggest optimizing reaction conditions (e.g., solvent polarity, temperature) to improve yields .
Q. How can solubility and physicochemical properties of this compound be experimentally determined?
- Methodological Answer :
- Solubility : Use the shake-flask method in buffered aqueous solutions (pH 1–7.4) and organic solvents (DMSO, ethanol) to measure equilibrium solubility. HPLC or UV-Vis spectroscopy can quantify concentrations .
- LogP (lipophilicity) : Determine via reverse-phase HPLC with a C18 column and a calibration curve using standards with known LogP values .
- Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures and phase transitions .
Q. What analytical techniques are suitable for detecting trace impurities or byproducts in synthesized batches?
- Methodological Answer :
- HPLC-PDA/MS : High-performance liquid chromatography coupled with photodiode array detection and mass spectrometry can identify impurities at ppm levels.
- NMR spiking experiments : Adding reference standards of potential byproducts (e.g., unreacted sulfonyl chloride) to the sample can confirm their presence .
- Elemental analysis : Verify purity by comparing experimental vs. theoretical C, H, N, S content .
Advanced Research Questions
Q. How can experimental design (DoE) optimize the synthesis of this compound under resource constraints?
- Methodological Answer : Apply factorial design to screen critical variables (e.g., reaction time, catalyst loading, solvent ratio). For example:
- Central Composite Design (CCD) can model nonlinear relationships between variables.
- Response Surface Methodology (RSM) identifies optimal conditions for yield and purity .
Computational tools like ICReDD’s reaction path search methods can predict viable pathways, reducing trial-and-error experimentation .
Q. What computational modeling approaches predict the compound’s bioactivity or reactivity?
- Methodological Answer :
- Molecular docking : Screen against target proteins (e.g., enzymes in inflammation pathways) using AutoDock Vina or Schrödinger Suite.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to infer reactivity in nucleophilic/electrophilic reactions .
- MD simulations : Assess binding stability in lipid bilayers or protein active sites over nanosecond timescales .
Q. How can contradictory data in biological assays (e.g., IC50 variability) be resolved?
- Methodological Answer :
- Cross-validation : Replicate assays in independent labs using standardized protocols (e.g., ATP-based cell viability assays).
- Meta-analysis : Pool data from multiple studies and apply statistical tests (e.g., ANOVA) to identify outliers or confounding variables .
- Mechanistic studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .
Q. What strategies elucidate the reaction mechanism of sulfonamide formation in this compound?
- Methodological Answer :
- Kinetic isotope effects (KIE) : Replace with in reactive groups to probe rate-determining steps.
- In-situ FTIR/Raman spectroscopy : Monitor intermediate formation (e.g., sulfonic acid intermediates) during reactions .
- DFT-based transition state analysis : Identify energy barriers for key steps like nucleophilic attack on the sulfonyl chloride .
Q. How can structure-activity relationship (SAR) studies guide derivatization for enhanced efficacy?
- Methodological Answer :
- Fragment-based design : Modify the thiophene or acetyl group to assess impact on bioactivity.
- 3D-QSAR : Build CoMFA/CoMSIA models using aligned analogs to predict activity cliffs .
- Proteolysis-targeting chimeras (PROTACs) : Link the compound to E3 ligase ligands to evaluate degradation efficiency .
Q. What green chemistry principles apply to large-scale synthesis of this compound?
- Methodological Answer :
- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) or water-ethanol mixtures.
- Catalysis : Use immobilized lipases or metal-organic frameworks (MOFs) to reduce waste .
- Process intensification : Employ flow chemistry to enhance heat/mass transfer and minimize batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
